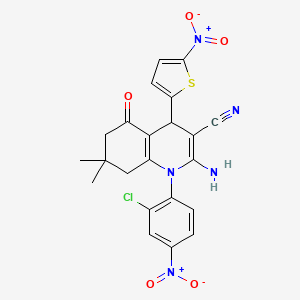![molecular formula C27H31NO4 B4327536 N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327536.png)
N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide
Overview
Description
N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with various substituents that may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Substitution Reactions: Subsequent steps involve the introduction of the 3,4-dimethoxybenzyl and 2-isopropyl-5-methylphenoxy groups through substitution reactions. These reactions may require specific catalysts and conditions to ensure high yields and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups may be susceptible to oxidation under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The benzamide core can be reduced to form amines or other reduced products.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: The compound may influence specific signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-2-[(2-isopropylphenoxy)methyl]benzamide: A similar compound with a slight variation in the substituents.
N-(3,4-dimethoxybenzyl)-2-[(2-methylphenoxy)methyl]benzamide: Another related compound with different substituents.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-18(2)22-12-10-19(3)14-25(22)32-17-21-8-6-7-9-23(21)27(29)28-16-20-11-13-24(30-4)26(15-20)31-5/h6-15,18H,16-17H2,1-5H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXVMBDIWXQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-1-methyl-2-(methylsulfanyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B4327460.png)
![4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4327474.png)
![6-methoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B4327477.png)
![ETHYL 3-{[(2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]METHYL}-4-METHYLBENZOATE](/img/structure/B4327481.png)
![2-(4-chlorophenoxy)-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B4327482.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B4327498.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(HEXYLOXY)BENZAMIDE](/img/structure/B4327516.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4327521.png)
![N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE](/img/structure/B4327529.png)
![2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4327532.png)
![ETHYL N-[4-({2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)-2-METHOXYPHENYL]CARBAMATE](/img/structure/B4327533.png)
![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(2-phenoxyethyl)benzamide](/img/structure/B4327539.png)
![N-(3-fluoro-2-methylphenyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B4327547.png)
